An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes foundational chemical principles with established analytical methodologies pertinent to its constituent functional groups—a 4-hydroxypyrimidine core and a propanoic acid side chain. We will explore its structural and electronic characteristics, predict key physicochemical parameters, and provide detailed, field-proven experimental protocols for their empirical determination. This document is designed to be a practical resource for researchers, enabling a thorough understanding and manipulation of this compound in a laboratory setting.
Introduction: The Significance of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 3-(4-hydroxypyrimidin-5-yl)propanoic acid, combines the ionizable and hydrogen-bonding capabilities of a 4-hydroxypyrimidine with the flexibility and acidic nature of a propanoic acid moiety, suggesting its potential as a versatile building block in drug design.
Molecular Structure and Core Properties
A foundational understanding of the physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid begins with its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | PubChem |
| Molecular Weight | 168.15 g/mol | PubChem |
| IUPAC Name | 3-(4-hydroxypyrimidin-5-yl)propanoic acid | PubChem |
| Canonical SMILES | C1=C(C(=O)NC=N1)CCC(=O)O | PubChem |
| InChI Key | VOVWYHUOEQTDLP-UHFFFAOYSA-N | PubChem |
Predicted Physicochemical Parameters
In the absence of direct experimental data, we can predict key physicochemical parameters based on the compound's structure. These predictions serve as valuable estimations for guiding experimental design.
| Parameter | Predicted Value | Significance in Drug Development |
| pKa | ~4-5 (carboxylic acid), ~8-9 (pyrimidine hydroxyl) | Governs ionization state at physiological pH, impacting solubility, absorption, and receptor binding. |
| LogP | ~0.5 - 1.5 | Indicates lipophilicity and the potential for membrane permeability. |
| Aqueous Solubility | Moderately soluble, pH-dependent | Affects formulation, bioavailability, and administration routes. |
Experimental Determination of Physicochemical Properties
This section outlines robust, step-by-step protocols for the empirical determination of the key physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid.
Determination of pKa (Acid Dissociation Constant)
The pKa values of the carboxylic acid and the pyrimidine hydroxyl group are critical for understanding the compound's behavior in different pH environments.
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-(4-hydroxypyrimidin-5-yl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, with the understanding that this can slightly alter the apparent pKa.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.
-
Titration with Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes (e.g., 0.05-0.1 mL increments).
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the pyrimidine hydroxyl group.
Caption: Workflow for pKa determination by potentiometric titration.
Measurement of Aqueous Solubility
The solubility of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is expected to be pH-dependent due to its ionizable groups.
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Preparation of Saturated Solutions: In a series of vials, add an excess amount of the compound to a known volume of buffers at different pH values (e.g., 2, 5, 7.4, 9).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility at each pH as mg/mL or mol/L.
Caption: Shake-flask method for determining pH-dependent solubility.
Determination of Melting Point
The melting point is a crucial indicator of purity and solid-state stability.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak temperature and the enthalpy of fusion can also be determined.[1][3][4][5]
Spectroscopic and Chromatographic Characterization
Comprehensive characterization is essential for confirming the identity and purity of 3-(4-hydroxypyrimidin-5-yl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the methylene protons of the propanoic acid side chain, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The latter can be confirmed by a D₂O exchange experiment.[6]
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbons of the carboxylic acid and the pyrimidine ring, as well as the aromatic and aliphatic carbons.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.[9][10][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid dimer (around 2500-3300 cm⁻¹).[12][13]
-
A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).[12]
-
C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).[14]
-
O-H stretching from the pyrimidine hydroxyl group.
Synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic acid
A plausible synthetic route for 3-(4-hydroxypyrimidin-5-yl)propanoic acid can be adapted from established methods for the synthesis of 5-substituted 4-hydroxypyrimidines.[15][16] A potential approach involves the condensation of a β-keto ester equivalent with formamidine.
Proposed Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Stability Considerations
The stability of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is a critical parameter for its storage, handling, and formulation.
-
pH Stability: The compound may be susceptible to hydrolysis or other degradation pathways at extreme pH values. A pH-rate profile study should be conducted to determine the pH of maximum stability.
-
Thermal Stability: As determined by DSC and thermogravimetric analysis (TGA), the compound's thermal stability will inform its handling and processing at elevated temperatures.
-
Photostability: Exposure to UV light may cause degradation. Photostability studies should be performed according to ICH guidelines.
Conclusion
While specific experimental data for 3-(4-hydroxypyrimidin-5-yl)propanoic acid is not extensively documented, this guide provides a comprehensive framework for its physicochemical characterization. By applying the established principles and detailed experimental protocols outlined herein, researchers can effectively determine the key properties of this promising heterocyclic compound. A thorough understanding of its pKa, solubility, melting point, and stability is paramount for its successful application in drug discovery and development. The methodologies presented serve as a robust starting point for any scientist embarking on the study of this or structurally related molecules.
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